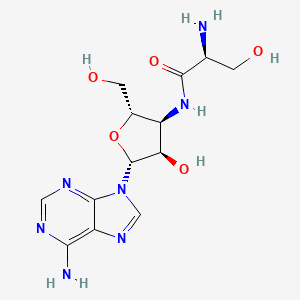
Serine-3'-aminoadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Serine-3’-aminoadenosine: These compounds consist of a purine linked to a ribose which lacks a hydroxyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Serine-3’-aminoadenosine typically involves the coupling of serine and 3’-aminoadenosine. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. The process may involve multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps to yield the final product .
Industrial Production Methods: Industrial production methods for Serine-3’-aminoadenosine are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Serine-3’-aminoadenosine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various substituted purine nucleosides .
Wissenschaftliche Forschungsanwendungen
Chemistry: Serine-3’-aminoadenosine is used as a model compound in studies of nucleoside analogs and their chemical properties. It helps in understanding the behavior of similar compounds in various chemical reactions .
Biology: In biological research, Serine-3’-aminoadenosine is studied for its role in enzymatic processes, particularly those involving aminoacyl-tRNA synthetases. It serves as a substrate analog in studies of enzyme specificity and function .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: It may be used in the development of new therapeutic agents and diagnostic tools .
Wirkmechanismus
Molecular Targets and Pathways: Serine-3’-aminoadenosine exerts its effects by interacting with specific enzymes and molecular targets. One of its primary targets is threonine-tRNA ligase, an enzyme involved in protein synthesis. The compound acts as a substrate analog, binding to the enzyme’s active site and influencing its activity .
Pathways Involved: The compound is involved in pathways related to protein synthesis and nucleic acid metabolism. By mimicking natural substrates, it can modulate the activity of enzymes and affect the overall process of translation and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
8-Aminoadenosine: A nucleoside analog that reduces cellular ATP levels and inhibits mRNA synthesis.
Serine: An amino acid that plays a role in cell growth and development.
Uniqueness: Serine-3’-aminoadenosine is unique due to its combined structure of serine and 3’-aminoadenosine. This dual functionality allows it to interact with both amino acid and nucleoside pathways, making it a versatile compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H19N7O5 |
|---|---|
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-hydroxypropanamide |
InChI |
InChI=1S/C13H19N7O5/c14-5(1-21)12(24)19-7-6(2-22)25-13(9(7)23)20-4-18-8-10(15)16-3-17-11(8)20/h3-7,9,13,21-23H,1-2,14H2,(H,19,24)(H2,15,16,17)/t5-,6+,7+,9+,13+/m0/s1 |
InChI-Schlüssel |
ITDKSTILAWHDJI-AYEBZEFBSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CO)N)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)NC(=O)C(CO)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
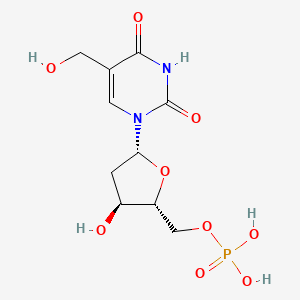
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
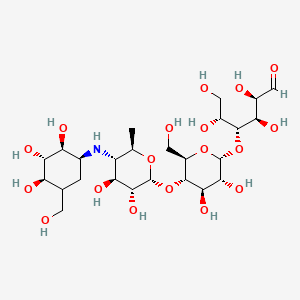
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
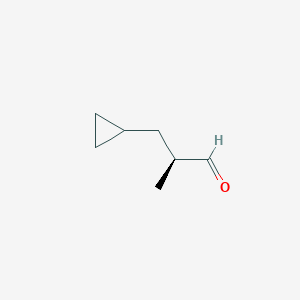
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
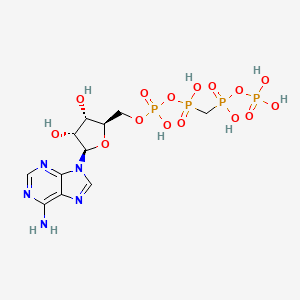
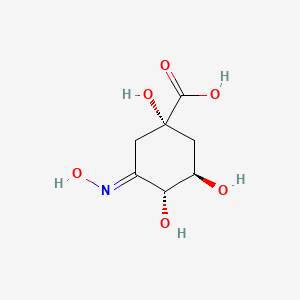

![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)